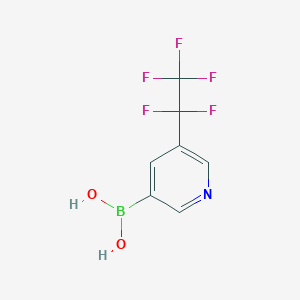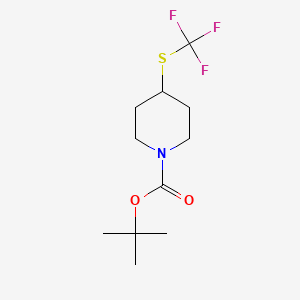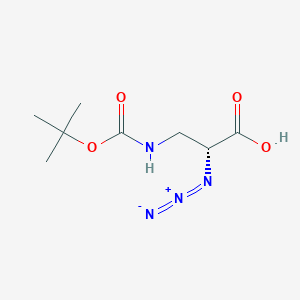
Arginine p-nitroanilide dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arginine p-nitroanilide dihydrobromide (APNDB) is a derivative of the amino acid arginine that has been widely studied in scientific research. It is a highly reactive compound, and its properties have made it a popular tool in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Arginine p-nitroanilide dihydrobromide has been used in a variety of scientific research applications, including protein engineering and biochemistry, as well as in the study of enzyme kinetics and drug metabolism. It has also been used to study the structure and function of proteins, particularly in the context of drug design and development.
Wirkmechanismus
Arginine p-nitroanilide dihydrobromide acts as a substrate for a variety of enzymes, and its reactivity is due to its ability to form covalent bonds with amino acid side chains. This allows it to act as a probe for enzyme activity, and it can be used to study the kinetic properties of enzymes and the effects of inhibitors.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of arginine on cells and tissues. It has been found to increase the production of nitric oxide, which has a variety of beneficial effects on the body. It has also been found to have anti-inflammatory and antioxidant properties, and it has been used to study the effects of arginine on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
Arginine p-nitroanilide dihydrobromide is a highly reactive compound, which makes it a useful tool for laboratory experiments. Its reactivity allows it to be used as a probe for enzyme activity, and it can also be used to study the effects of inhibitors. However, it is a relatively unstable compound, and it can be difficult to store and handle.
Zukünftige Richtungen
There are a number of potential future directions for the use of Arginine p-nitroanilide dihydrobromide in scientific research. It could be used to study the effects of arginine on various diseases, such as cancer and cardiovascular disease. It could also be used to study the effects of arginine on the immune system and to develop new drugs and treatments. Additionally, it could be used to study the effects of arginine on aging, and to develop new strategies for improving health and longevity. Finally, it could be used to study the effects of arginine on the brain and to develop new therapies for neurological disorders.
Synthesemethoden
Arginine p-nitroanilide dihydrobromide can be synthesized from arginine hydrochloride and p-nitroaniline hydrochloride in aqueous solution. This reaction is typically carried out in a basic medium, such as sodium hydroxide, and the final product is isolated by crystallization. The reaction is relatively simple and can be completed in a few hours.
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3.2BrH/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21;;/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16);2*1H/t10-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRHZRASHMPFSP-XRIOVQLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)N)[N+](=O)[O-].Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Br2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350613.png)




![1-Methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6350643.png)





